

Application Note: X-ray Diffraction Analysis of Calcium Telluride (CaTe) Powders

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Compound of Interest

Compound Name: Calcium telluride

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Introduction

Calcium telluride (CaTe) is a crystalline solid belonging to the group of alkaline earth metal tellurides. It possesses a simple cubic crystal structure and is of interest for applications in various fields, including electronics and materials science. X-ray diffraction (XRD) is a fundamental and non-destructive analytical technique used to characterize the crystalline structure of materials. This application note provides a detailed protocol for the analysis of **calcium telluride** powders using XRD, covering sample preparation, data acquisition, and analysis.

Crystallographic Data of Calcium Telluride

Calcium telluride crystallizes in a face-centered cubic (FCC) lattice, belonging to the rock-salt structure type. The fundamental crystallographic parameters are summarized in the table below. This information is crucial for the interpretation of XRD data and for performing Rietveld refinement.

Parameter	Value	Reference
Chemical Formula	CaTe	[1]
Crystal System	Cubic	[2]
Space Group	Fm-3m (No. 225)	[2]
Lattice Parameter (a)	~ 6.345 Å	
Powder Diffraction File (PDF) No.	00-017-0257	

Experimental Protocol

This section outlines a standard protocol for the powder X-ray diffraction analysis of **calcium telluride**.

Sample Preparation

Proper sample preparation is critical to obtain high-quality diffraction data.

- **Grinding:** The **calcium telluride** powder should be finely ground using an agate mortar and pestle. This ensures a random orientation of the crystallites, which is essential for accurate intensity measurements.
- **Sample Mounting:** The finely ground powder is then mounted onto a sample holder. A zero-background sample holder (e.g., single-crystal silicon) is recommended to minimize background noise in the diffraction pattern. The powder should be carefully packed to create a flat, smooth surface that is level with the surface of the sample holder.

XRD Data Acquisition

The following parameters are recommended for the collection of a powder XRD pattern of **calcium telluride**. These may be adjusted based on the specific diffractometer and the nature of the sample.

Parameter	Recommended Setting
X-ray Source	Copper (Cu) K α radiation ($\lambda = 1.5406 \text{ \AA}$)
Instrument Geometry	Bragg-Brentano
Voltage and Current	40 kV and 40 mA
Scan Type	Continuous
2 θ Scan Range	10° - 90°
Step Size	0.02°
Scan Speed / Time per Step	1-2°/minute (or equivalent time per step)
Sample Spinner	On (if available, to further improve crystal statistics)

Data Presentation: Theoretical XRD Pattern of CaTe

In the absence of a readily available, comprehensive experimental powder diffraction pattern in the searched literature, the following table presents the theoretical 2 θ positions, d-spacings, and relative intensities for the primary diffraction peaks of cubic **Calcium Telluride** (Fm-3m, $a = 6.345 \text{ \AA}$), calculated for Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$). These values are essential for phase identification.

2θ (°)	d-spacing (Å)	(hkl)	Relative Intensity (%)
28.08	3.175	(200)	100
32.54	2.749	(220)	75
46.68	1.944	(222)	40
55.28	1.660	(400)	30
57.94	1.590	(420)	50
67.24	1.391	(422)	25
74.34	1.275	(440)	15
83.20	1.160	(620)	20

Note: Relative intensities are estimates and can vary based on experimental conditions and sample characteristics such as preferred orientation.

Data Analysis

Phase Identification

The primary step in analyzing the collected XRD pattern is to identify the crystalline phases present in the sample. This is achieved by comparing the experimental peak positions (2θ) and relative intensities with a reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). The reference pattern for **Calcium Telluride** is PDF #00-017-0257.

Lattice Parameter Refinement

Once the CaTe phase is confirmed, the precise lattice parameter can be determined by refining the peak positions. This is often done using software that can perform a least-squares refinement of the unit cell parameters.

Crystallite Size and Strain Analysis

The broadening of the diffraction peaks can provide information about the average crystallite size and the presence of microstrain within the crystal lattice. The Scherrer equation is a common method to estimate the crystallite size:

$$D = (K * \lambda) / (\beta * \cos(\theta))$$

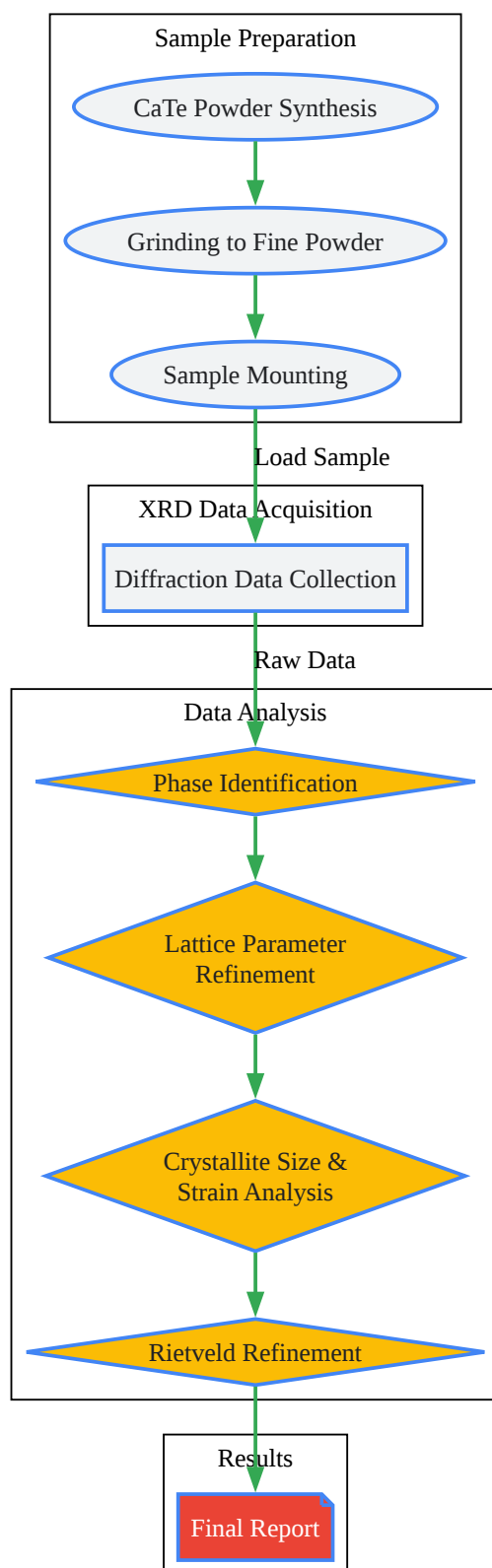
Where:

- D is the mean crystallite size.
- K is the Scherrer constant (typically ~0.9).
- λ is the X-ray wavelength.
- β is the full width at half maximum (FWHM) of the diffraction peak in radians.
- θ is the Bragg angle.

More advanced methods, such as Williamson-Hall plots or Rietveld refinement, can be used to separate the contributions of crystallite size and microstrain to the peak broadening.

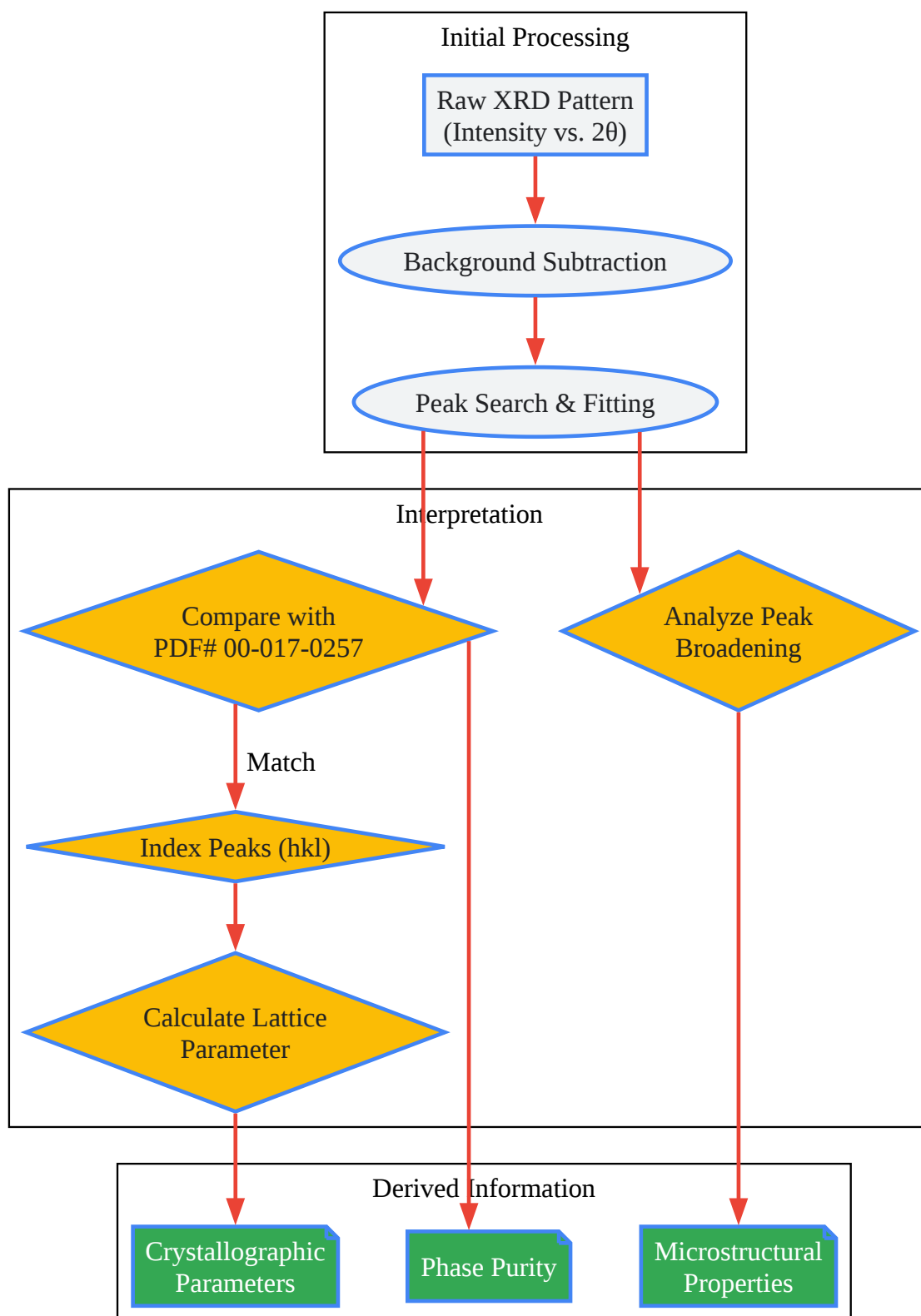
Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the XRD analysis of **Calcium Telluride** powders.



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Figure 1. Experimental workflow for the XRD analysis of CaTe powder.



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Figure 2. Logical flow for the analysis of CaTe XRD data.

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References

- 1. Calcium telluride (CaTe) | CaTe | CID 82797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Materials Data on CaTe by Materials Project (Dataset) | OSTI.GOV [osti.gov]
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